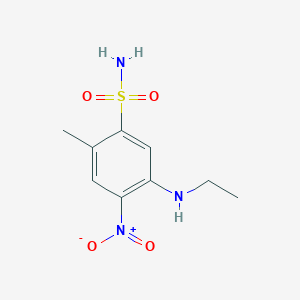
5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 2-methylbenzenesulfonamide to introduce the nitro group, followed by the ethylation of the amino group. The reaction conditions often involve the use of strong acids or bases, such as sulfuric acid or sodium hydroxide, and organic solvents like dichloromethane or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems and real-time monitoring can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The ethylamino group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(Ethylamino)-2-methyl-4-aminobenzene-1-sulfonamide, while substitution reactions can produce various derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use as an antimicrobial agent and its effects on various pathogens.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria and exerting antimicrobial effects. The nitro group may also contribute to the compound’s reactivity and interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Uniqueness
5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylamino group and the nitro group, in particular, may enhance its antimicrobial properties and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H13N3O4S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
5-(ethylamino)-2-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c1-3-11-7-5-9(17(10,15)16)6(2)4-8(7)12(13)14/h4-5,11H,3H2,1-2H3,(H2,10,15,16) |
InChI Key |
ZNHCGHQNIRJCBL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C(=C1)S(=O)(=O)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
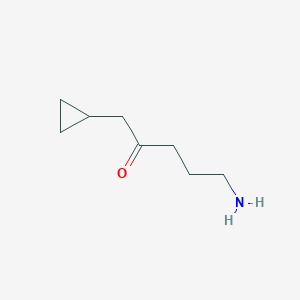
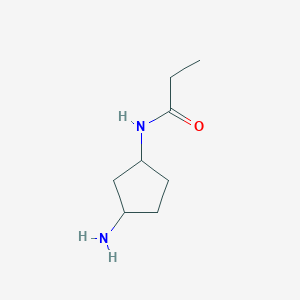
![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)

![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
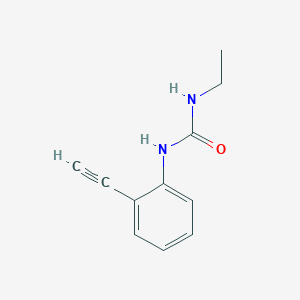
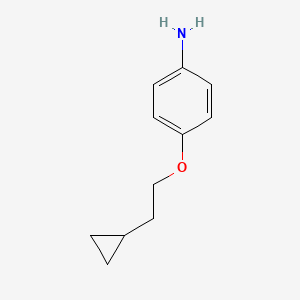
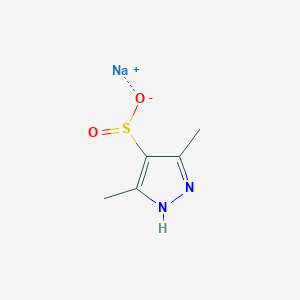


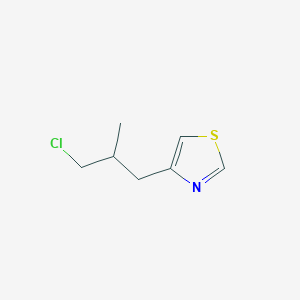
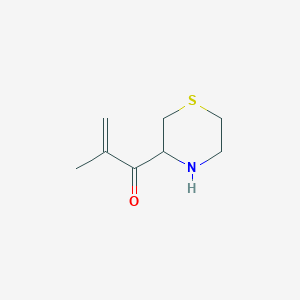
![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
